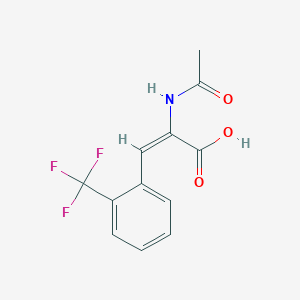

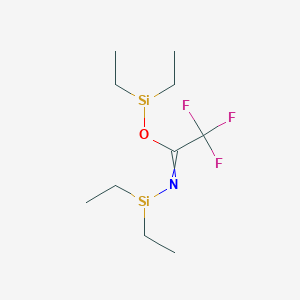

N,O-Bis(diethylhydrogensilyl)trifluoroacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

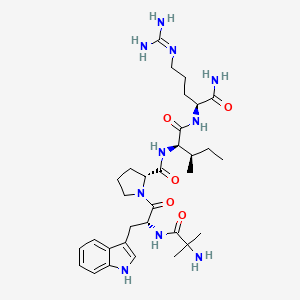

N,O-Bis(diethylhydrogensilyl)trifluoroacetamide, also known as BDTTA, is a highly versatile and powerful chemical compound that has been used extensively in the scientific research community for many years. It is widely used in the synthesis of a number of different compounds, and is used in a variety of laboratory experiments. BDTTA is a highly stable compound that is easy to synthesize and can be used in a variety of different applications.

Wissenschaftliche Forschungsanwendungen

N,O-Bis(diethylhydrogensilyl)trifluoroacetamide has been used in the trifluoroacetylation of amine, hydroxyl, and thiol groups under mild, non-acidic conditions. This process produces neutral trifluoroacetamides, useful in trace analysis due to their volatility and sharp elution peaks in gas chromatography (Donike, 1973).

The compound reacts with 5β-pregnane-17,20,21-triols to form diethylhydrogensilyl cyclic diethylsilylene derivatives, crucial in studying the fragmentations of these derivatives in mass spectrometry (Nakatat et al., 1987).

In comparison studies of extraction, storage, and silylation methods for derivatives of carbonyl compounds, this compound was used to explore the efficiency of various solvents in the extraction of specific derivatives from water, highlighting its role in environmental and biological sample analysis (Spaulding & Charles, 2002).

The compound plays a role in the gas chromatography-mass spectrometry analysis of amino acids, where its derivatives were compared with other agents for efficiency in silylation and esterification/acylation procedures (Sobolevsky et al., 2003).

In the study of oxidative addition and cycloaddition of arenesulfonamides and triflamide to N-allyltriflamide and N,N-diallyltriflamide, this compound was used to understand the reactions in an oxidative system (Shainyan et al., 2017).

Another application is in the analysis of hydrocortisone derivatives in gas chromatography, demonstrating its utility in steroid analysis (Ishibashi et al., 1987).

Safety and Hazards

Eigenschaften

InChI |

InChI=1S/C10H20F3NOSi2/c1-5-16(6-2)14-9(10(11,12)13)15-17(7-3)8-4/h5-8H2,1-4H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AERQTNAPNFAWTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)N=C(C(F)(F)F)O[Si](CC)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20F3NOSi2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

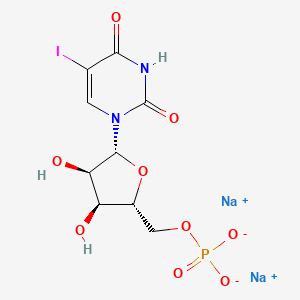

Q1: How does N,O-Bis(diethylhydrogensilyl)trifluoroacetamide interact with thromboxane B2 and what are the downstream analytical benefits?

A1: this compound (DEHS-BSTFA) reacts with the methyl ester-methyloxime derivative of thromboxane B2 (TXB2) after treatment with diazomethane and O-methylhydroxylamine-HCl []. This reaction forms the diethylhydrogensilyl-cyclic diethylsilylene (DEHS-DES) derivative of TXB2. This derivative is advantageous for gas chromatography-mass spectrometry (GC-MS) analysis due to its improved volatility and distinct fragmentation pattern []. The DEHS-DES derivative produces characteristic ions, notably at m/z 269, which are valuable for identifying and quantifying TXB2 in biological samples using techniques like GC/HR-SIM [].

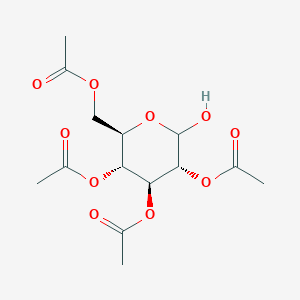

Q2: Can you elaborate on the structural changes observed when DEHS-BSTFA reacts with different isomers of 5β-pregnane-17,20,21-triols?

A2: DEHS-BSTFA reacts with 5β-pregnane-17,20,21-triols to yield DEHS-DES derivatives with distinct structures depending on the isomer []. For instance, 5β-Pregnane-3α,17α,20β,21-tetraol forms the 3α,21-bis-DEHS-17α,20β-DES derivative, while its 20α isomer primarily yields the 3α,17α-bis-DEHS-20α,21-DES derivative []. Interestingly, the latter derivative is believed to undergo facile isomerization to the less stable 3α,21-bis-DEHS-17α,20α-DES structure during electron ionization in mass spectrometry []. These structural differences, evidenced by isotope labeling and accurate mass measurements, contribute to distinct fragmentation patterns observed in mass spectra, aiding in the identification and characterization of these steroid isomers [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

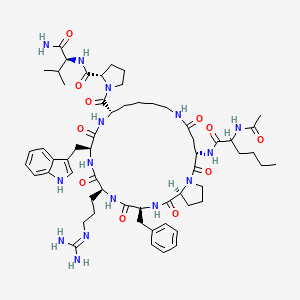

![2-[[1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1139629.png)